molecular formula C8H12ClNO2S B13666923 Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride

Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride

Cat. No.: B13666923
M. Wt: 221.71 g/mol
InChI Key: OLYAZPRGVAYQKH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is a chemical compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride typically involves the reaction of ethyl cyanoacetate with acetone in the presence of sulfur to form the thiophene ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The resulting product is then subjected to further reactions to introduce the amino and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced thiophene derivatives.

    Substitution: Alkylated or acylated thiophene derivatives.

Scientific Research Applications

Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate
  • Ethyl 2-amino-5-methylthiophene-3-carboxylate
  • Methyl 3-amino-4-methylthiophene-2-carboxylate

Uniqueness

Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H12ClNO2S

Molecular Weight

221.71 g/mol

IUPAC Name

ethyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H11NO2S.ClH/c1-3-11-8(10)7-5(2)12-4-6(7)9;/h4H,3,9H2,1-2H3;1H

InChI Key

OLYAZPRGVAYQKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1N)C.Cl

Origin of Product

United States

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